molecular formula C17H25NO4 B12537193 3-Methyl-2-[2-(morpholin-4-yl)ethoxy]-4-propoxybenzaldehyde CAS No. 820238-86-6

3-Methyl-2-[2-(morpholin-4-yl)ethoxy]-4-propoxybenzaldehyde

Cat. No.: B12537193
CAS No.: 820238-86-6
M. Wt: 307.4 g/mol
InChI Key: MKUWCHDOKYKASQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-[2-(morpholin-4-yl)ethoxy]-4-propoxybenzaldehyde is an organic compound with a complex structure that includes a benzaldehyde core substituted with methyl, morpholinyl, ethoxy, and propoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[2-(morpholin-4-yl)ethoxy]-4-propoxybenzaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of 3-methyl-4-hydroxybenzaldehyde with 2-(morpholin-4-yl)ethanol under basic conditions to form the intermediate 3-methyl-2-[2-(morpholin-4-yl)ethoxy]-4-hydroxybenzaldehyde. This intermediate is then subjected to propylation using propyl bromide in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[2-(morpholin-4-yl)ethoxy]-4-propoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-2-[2-(morpholin-4-yl)ethoxy]-4-propoxybenzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-[2-(morpholin-4-yl)ethoxy]-4-propoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-[2-(morpholin-4-yl)ethoxy]-4-propoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

CAS No.

820238-86-6

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

3-methyl-2-(2-morpholin-4-ylethoxy)-4-propoxybenzaldehyde

InChI

InChI=1S/C17H25NO4/c1-3-9-21-16-5-4-15(13-19)17(14(16)2)22-12-8-18-6-10-20-11-7-18/h4-5,13H,3,6-12H2,1-2H3

InChI Key

MKUWCHDOKYKASQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)C=O)OCCN2CCOCC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.